1,5-Dimethyl-1H-indazole-6-boronic acid
Overview
Description
1,5-Dimethyl-1H-indazole-6-boronic acid is a boronic acid derivative of indazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a boronic acid group attached to the 6th position of the indazole ring, with methyl groups at the 1st and 5th positions. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-1H-indazole-6-boronic acid typically involves the formation of the indazole ring followed by the introduction of the boronic acid group. One common method includes the cyclization of appropriate precursors under specific conditions to form the indazole ring, followed by borylation to introduce the boronic acid group. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-indazole-6-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: The compound can be reduced under specific conditions to modify the boronic acid group.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki coupling reactions can produce biaryl compounds, while oxidation reactions can yield boronic esters.
Scientific Research Applications
1,5-Dimethyl-1H-indazole-6-boronic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki coupling reactions.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1H-indazole-6-boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,5-Dimethyl-1H-indazole-6-boronic acid include other boronic acid derivatives of indazole, such as:
- 1,6-Dimethyl-1H-indazole-5-boronic acid
- 1,5-Dimethyl-1H-indazole-4-boronic acid
Uniqueness
This compound is unique due to the specific positioning of the boronic acid group and the methyl groups on the indazole ring. This unique structure allows it to participate in specific chemical reactions and makes it suitable for particular applications in scientific research and industry.
Biological Activity
1,5-Dimethyl-1H-indazole-6-boronic acid (CAS No. 1310383-98-2) is a boronic acid derivative of indazole known for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features, which may influence its interactions with biological targets.
- Molecular Formula : CHBNO
- Molecular Weight : 190.01 g/mol
- Purity : Typically >95%
- SMILES Notation : CN1N=CC2=CC(C)=C(C=C12)B(O)O
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and enzyme inhibition.
The biological effects of this compound are primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to:
- Inhibition of Enzyme Activity : The compound may inhibit certain enzymes involved in metabolic pathways.
- Modulation of Receptor Signaling : It can alter the signaling pathways of various receptors, potentially leading to therapeutic effects.
Anticancer Activity
A significant body of research has focused on the anticancer properties of indazole derivatives, including this compound. For instance:
- Study on Indazole Derivatives : A study reported that various indazole derivatives demonstrated potent antiproliferative activity against several cancer cell lines. Specifically, compounds similar to this compound showed IC values ranging from 0.23 mM to 1.15 mM against breast cancer cell lines (4T1) .
Compound | IC (mM) | Effect |
---|---|---|
2f | 0.23 - 1.15 | Inhibits proliferation and promotes apoptosis |
2j | 0.88 | Reduced activity against most cell lines |
Enzyme Interaction Studies
Interaction studies have highlighted the compound's potential to bind with specific enzymes, which is crucial for understanding its mechanism as a drug candidate:
- Binding Affinity Studies : Research indicates that this compound can interact with enzymes involved in tumor progression, thereby inhibiting their activity and contributing to reduced cancer cell viability .
Structural Comparisons
Comparative analysis with other boronic acids reveals unique features that may enhance its biological activity:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Methyl-1H-indazole-6-boronic acid | CHBNO | One methyl group |
1,3-Dimethyl-1H-indazole-4-boronic acid | CHBNO | Different substitution pattern |
This compound | CHBNO | Methyl groups at positions 1 and 5 |
Properties
IUPAC Name |
(1,5-dimethylindazol-6-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O2/c1-6-3-7-5-11-12(2)9(7)4-8(6)10(13)14/h3-5,13-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAHSLPFNPGSNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1C)C=NN2C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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